REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][O:9][CH:8]([CH2:12][N:13]2C(=O)C3=CC=CC=C3C2=O)[CH2:7]1)=[O:5])[CH3:2].O.NN>C(O)C>[NH2:13][CH2:12][CH:8]1[O:9][CH2:10][CH2:11][N:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:7]1 |f:1.2|
|
Name
|
N-[(4-ethoxycarbonyl-2-morpholinyl)methyl]phthalimide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CC(OCC1)CN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer is washed successively with water and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NCC1CN(CCO1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |